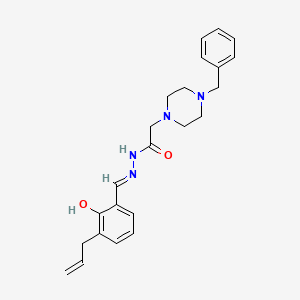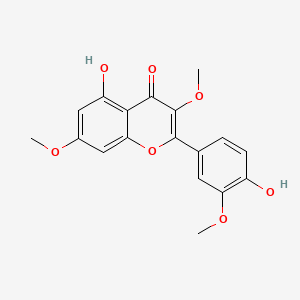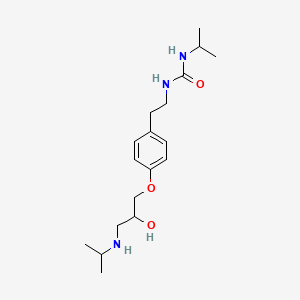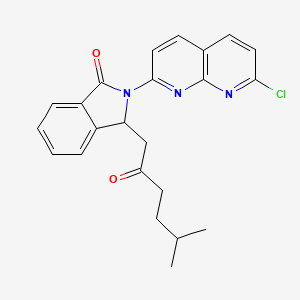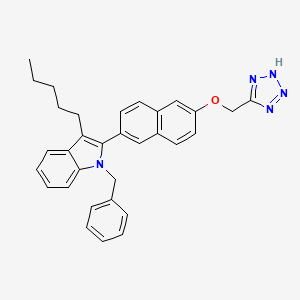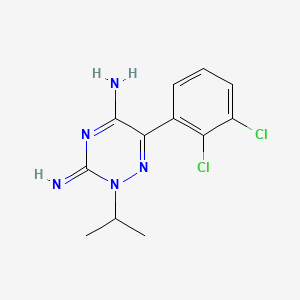
棕榈酰谷氨酸
描述
Palmitoyl glutamic acid, also known as N-palmitoyl-L-glutamic acid, is an organic compound with the molecular formula C21H39NO5. It is a derivative of glutamic acid, where the amino group is acylated with palmitic acid. This compound is known for its applications in cosmetics and pharmaceuticals due to its neuroprotective properties .
科学研究应用
棕榈酰谷氨酸在科学研究中具有广泛的应用,包括:
化学: 用作有机合成的试剂,以及更复杂分子的构建块。
生物学: 研究其在细胞过程中的作用,以及作为潜在的神经保护剂。
医学: 研究其在治疗神经退行性疾病方面的治疗潜力,以及作为护肤化妆品配方中的成分。
作用机制
棕榈酰谷氨酸的作用机制涉及其与细胞膜和蛋白质的相互作用。棕榈酰基团增强了化合物的亲脂性,使其能够整合到脂质双层中并与膜结合受体相互作用。 这种相互作用可以调节各种信号通路,包括那些参与细胞增殖、分化和神经保护的通路 .
生化分析
Biochemical Properties
Palmitoyl glutamic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with palmitoyltransferases, which catalyze the attachment of the palmitoyl group to the glutamic acid. This modification enhances the hydrophobicity of the molecule, facilitating its incorporation into lipid membranes . Additionally, palmitoyl glutamic acid can interact with proteins involved in cell signaling pathways, such as the PI3K-AKT pathway, by promoting palmitoylation of AKT, thereby influencing its activation and function .
Cellular Effects
Palmitoyl glutamic acid has notable effects on various cell types and cellular processes. It has been shown to stimulate cell migration, collagen synthesis, and fibroblast proliferation, which are essential for skin health and repair . Furthermore, palmitoyl glutamic acid influences cell signaling pathways, including the PI3K-AKT pathway, which plays a crucial role in cell survival, growth, and metabolism . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of palmitoyl glutamic acid involves its interaction with palmitoyltransferases, which catalyze the attachment of the palmitoyl group to specific cysteine residues on target proteins. Palmitoyl glutamic acid can also modulate enzyme activity by either inhibiting or activating specific enzymes, thereby influencing various biochemical pathways . Additionally, this compound can alter gene expression by affecting the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of palmitoyl glutamic acid can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Studies have shown that palmitoyl glutamic acid can maintain its stability for extended periods under optimal storage conditions . Long-term exposure to palmitoyl glutamic acid has been observed to have sustained effects on cellular function, including enhanced cell proliferation and collagen synthesis .
Dosage Effects in Animal Models
The effects of palmitoyl glutamic acid vary with different dosages in animal models. At low doses, this compound has been shown to promote cell proliferation and collagen synthesis without causing adverse effects . At higher doses, palmitoyl glutamic acid can induce toxic effects, including inflammation and oxidative stress . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
Palmitoyl glutamic acid is involved in several metabolic pathways, including those related to lipid metabolism and protein modification. It interacts with enzymes such as palmitoyltransferases, which catalyze the attachment of the palmitoyl group to proteins, influencing their function and localization . Additionally, palmitoyl glutamic acid can affect metabolic flux by modulating the activity of key enzymes involved in lipid and amino acid metabolism .
Transport and Distribution
Within cells and tissues, palmitoyl glutamic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of palmitoyl glutamic acid within specific cellular compartments are influenced by its hydrophobic properties and interactions with lipid membranes .
Subcellular Localization
Palmitoyl glutamic acid is primarily localized in lipid membranes due to its hydrophobic nature. This localization is crucial for its activity and function, as it allows the compound to interact with membrane-associated proteins and influence their function . Additionally, palmitoyl glutamic acid can undergo post-translational modifications that direct it to specific subcellular compartments, such as the plasma membrane or endoplasmic reticulum .
准备方法
合成路线和反应条件
棕榈酰谷氨酸可以通过棕榈酸和谷氨酸之间的酯化反应合成。该过程涉及在受控温度和搅拌条件下,用酸催化剂加热棕榈酸和谷氨酸。反应通常按如下步骤进行:
反应物: 棕榈酸和谷氨酸。
催化剂: 酸催化剂(例如,硫酸)。
条件: 在适当的温度下加热和搅拌,直到反应完成。
工业生产方法
在工业环境中,棕榈酰谷氨酸的生产遵循类似的原理,但规模更大。该过程包括:
大型反应器: 使用大型反应器混合和加热反应物。
连续搅拌: 确保均匀的反应条件。
自动化纯化: 采用先进的过滤和结晶技术以实现高纯度水平.
化学反应分析
反应类型
棕榈酰谷氨酸经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成相应的氧化产物。
还原: 还原反应可以将棕榈酰谷氨酸转化为其还原形式。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所用特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生棕榈酰谷氨酸的还原形式 .
相似化合物的比较
类似化合物
谷氨酸: 母体化合物,一种参与蛋白质合成和神经传递的氨基酸.
棕榈酰五肽-4: 一种用于抗衰老化妆品的肽,因其刺激胶原蛋白的作用而闻名.
棕榈酰三肽-1: 另一种用于护肤品的肽,因其促进胶原蛋白合成和减少皱纹的能力而闻名.
独特性
棕榈酰谷氨酸的独特之处在于它结合了谷氨酸的神经保护特性和棕榈酸的亲脂性。 这种双重功能使其在制药和化妆品应用中都特别有价值 .
属性
IUPAC Name |
(2S)-2-(hexadecanoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOMYOPEIRFLB-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191488 | |
| Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38079-66-2 | |
| Record name | N-Palmitoyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38079-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038079662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ6S57UTL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of diethyl N-palmitoyl glutamate (DEEPGt) relate to its ability to cross the blood-brain barrier?
A2: While the provided abstracts don't offer a detailed analysis, the study on DEEPGt suggests its ability to cross the blood-brain barrier, a significant factor for potential central nervous system activity. [] The lipophilic (fat-loving) nature of the palmitoyl chain in DEEPGt likely contributes to its ability to penetrate the blood-brain barrier, which is generally impermeable to hydrophilic compounds. Once in the brain, DEEPGt is thought to be slowly metabolized into PGt, which then exerts its pharmacological effects. [] This highlights the importance of structural modifications in influencing the pharmacokinetic properties and potential therapeutic applications of compounds like PGt.
Q2: Besides its potential pharmacological applications, are there other uses for Palmitoyl Glutamic Acid?
A3: Yes, Palmitoyl Glutamic Acid and its derivatives find application in the cosmetics industry. [] Specifically, N-acyl glutamic acid salts, including N-palmitoyl glutamic acid salt, are used in skin cleansers for their excellent foaming properties and ability to impart smooth and moist feelings after washing. [] The specific ratio of different N-acyl glutamic acid salts in a formulation can be adjusted to achieve desired properties. This example demonstrates the diverse applications of PGt and its derivatives beyond potential pharmacological uses.
Q3: Are there any known safety concerns regarding the use of Palmitoyl Glutamic Acid?
A5: While the provided abstracts don't delve into specific safety data for Palmitoyl Glutamic Acid itself, it's important to note that its derivative, DEEPGt, induced oral dyskinesias in rats, a potential side effect indicative of extrapyramidal symptoms. [] This observation underscores the need for comprehensive toxicological studies to assess the safety profile of both PGt and its derivatives before considering their use in humans. Further research should focus on understanding potential adverse effects, long-term consequences, and establishing a safe dosage range for any potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)

